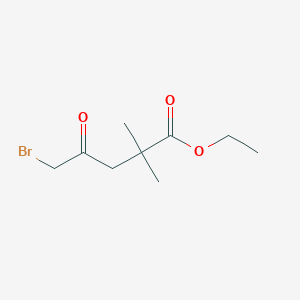

Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate

Overview

Description

Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate is a chemical compound with the molecular formula C9H15BrO3 and a molecular weight of 251.12 g/mol . It is a colorless to pale yellow oil that is soluble in chloroform and ethyl acetate . This compound is used as an intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate can be synthesized through the bromination of ethyl 2,2-dimethyl-4-oxopentanoate. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction is carried out at a controlled temperature to ensure the selective bromination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination processes with stringent control over reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

Reduction Reactions: The compound can be reduced to ethyl 2,2-dimethyl-4-oxopentanoate using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols.

Major Products:

Scientific Research Applications

Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate is used in various scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function . This interaction can affect various biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Ethyl 5-chloro-2,2-dimethyl-4-oxopentanoate: Similar in structure but with a chlorine atom instead of bromine.

Ethyl 5-fluoro-2,2-dimethyl-4-oxopentanoate: Contains a fluorine atom instead of bromine.

Ethyl 5-iodo-2,2-dimethyl-4-oxopentanoate: Contains an iodine atom instead of bromine.

Uniqueness: Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets .

Biological Activity

Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and biological activities. This article explores its synthesis, biological mechanisms, therapeutic applications, and potential as a pharmacological agent.

Chemical Structure and Synthesis

This compound possesses a bromine atom at the fifth position of a pentanoate chain, which contributes to its distinct reactivity. The molecular formula is , with a molecular weight of approximately 251.12 g/mol. The synthesis typically involves the bromination of ethyl 2,2-dimethyl-4-oxopentanoate using bromine in solvents like chloroform or carbon tetrachloride under controlled conditions to ensure selectivity at the desired position.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, particularly enzymes and receptors. The presence of the bromine atom allows for the formation of covalent bonds with nucleophilic sites on proteins, which can inhibit enzyme activity or modulate receptor functions. This mechanism is crucial in various therapeutic applications, particularly in inflammatory conditions .

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit the biosynthesis of leukotrienes, which are inflammatory mediators involved in conditions such as asthma and inflammatory bowel disease . By reducing leukotriene synthesis, this compound may alleviate symptoms associated with these diseases.

Cytoprotective Effects

The compound has also demonstrated cytoprotective properties against various forms of cellular damage. Studies suggest its efficacy in protecting against hepatotoxic agents and ischemic damage in renal tissues. This suggests potential applications in treating conditions like erosive gastritis and ischemic renal failure .

Enzyme Inhibition

This compound acts as an inhibitor for enzymes involved in inflammatory pathways. Specifically, it inhibits 5-lipoxygenase metabolites of arachidonic acid, which play a critical role in inflammatory responses . This inhibition can be beneficial in developing treatments for diseases characterized by excessive inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Inflammatory Bowel Disease : A study demonstrated that this compound significantly reduced markers of inflammation in animal models of inflammatory bowel disease. The results indicated a reduction in leukotriene levels and improvement in histopathological scores of intestinal tissue .

- Cytoprotection Against Hepatotoxicity : In vitro studies revealed that this compound could protect liver cells from damage caused by toxic substances such as carbon tetrachloride (CCl₄). The compound reduced cell death and maintained cellular integrity.

- Mechanistic Insights : Research utilizing docking studies indicated that this compound effectively binds to the active site of 5-lipoxygenase, providing insights into its mechanism as an enzyme inhibitor .

Comparison with Related Compounds

The biological activity of this compound can be compared to other halogenated analogs:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Ethyl 5-chloro-2,2-dimethyl-4-oxopentanoate | Chlorine instead of bromine | Moderate anti-inflammatory effects |

| Ethyl 5-fluoro-2,2-dimethyl-4-oxopentanoate | Fluorine atom present | Limited cytoprotective properties |

| Ethyl 5-iodo-2,2-dimethyl-4-oxopentanoate | Iodine atom present | Enhanced lipophilicity but less stability |

This compound stands out due to its potent anti-inflammatory properties and ability to inhibit specific enzymatic pathways.

Properties

IUPAC Name |

ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrO3/c1-4-13-8(12)9(2,3)5-7(11)6-10/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVXCDNNMZJAPOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)CC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399203 | |

| Record name | ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154325-75-4 | |

| Record name | ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.